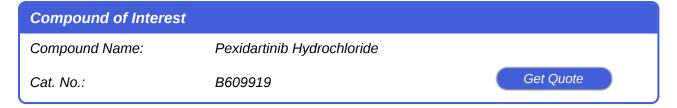


Application Notes and Protocols: Pexidartinib Hydrochloride in 3D Spheroid Culture Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pexidartinib hydrochloride (TURALIO™) is a potent and selective small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2][3][4] It is the first systemic therapy approved by the U.S. Food and Drug Administration for adult patients with symptomatic tenosynovial giant cell tumor (TGCT), a rare neoplasm characterized by the overexpression of CSF-1.[5][6][7] The primary mechanism of pexidartinib involves blocking the CSF1/CSF1R signaling pathway, which is crucial for the survival, proliferation, and differentiation of monocytes and macrophages.[8][9][10]

Three-dimensional (3D) spheroid culture models are increasingly recognized as superior to traditional 2D monolayer cultures for oncological research.[11][12] Spheroids better mimic the complex microenvironment of solid tumors, including spatial organization, cell-cell and cell-extracellular matrix (ECM) interactions, and the establishment of physiological gradients of oxygen and nutrients.[13][14] Given that pexidartinib's therapeutic effect is largely mediated by modulating the tumor microenvironment (TME), specifically by targeting tumor-associated macrophages (TAMs), 3D spheroid models—particularly co-culture systems—offer a physiologically relevant platform to investigate its efficacy and mechanism of action.[1][15]

These application notes provide a summary of pexidartinib's activity and detailed protocols for its use in 3D spheroid models to evaluate its anti-tumor effects and its impact on the TME.

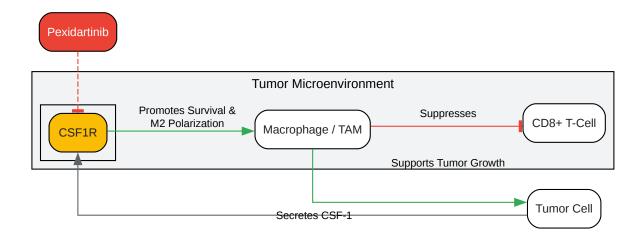


Mechanism of Action

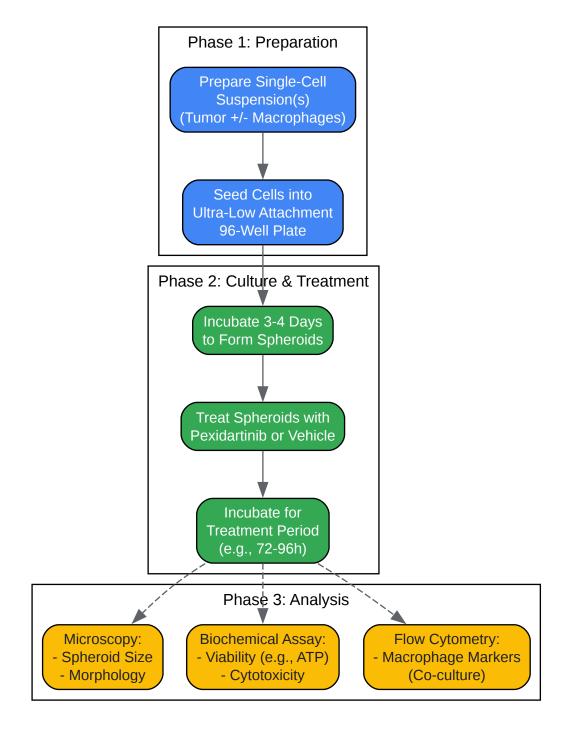
Pexidartinib is a tyrosine kinase inhibitor that primarily targets CSF1R.[5][6] In many tumors, cancer cells secrete CSF-1, which recruits and polarizes macrophages towards an immunosuppressive, pro-tumoral M2-like phenotype.[1][8] These TAMs contribute to tumor growth, angiogenesis, and metastasis.[10][15]

Pexidartinib binds to the juxtamembrane region of CSF1R, stabilizing its autoinhibited conformation and preventing ligand-induced autophosphorylation.[4] This inhibition blocks downstream signaling pathways, including the MAPK/ERK pathway, leading to the depletion and reprogramming of TAMs within the TME.[1][8][9] By reducing the number of M2-like TAMs, pexidartinib can alleviate immunosuppression and has been shown to increase the infiltration of anti-tumor CD8+ T cells.[1][16] Pexidartinib also exhibits inhibitory activity against other tyrosine kinases such as c-KIT and FLT3.[4][5][6]

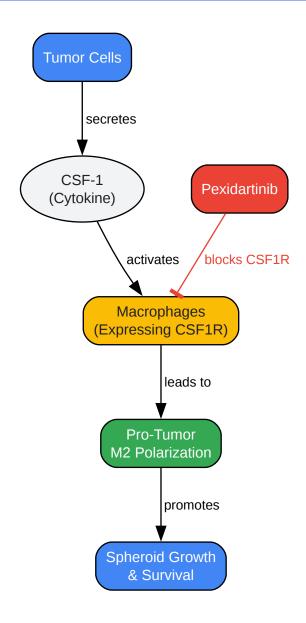












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Methodological & Application





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